AZD8055 has been used in trials studying the treatment of Cancer, Lymphomas, Solid Tumors, MALIGNANT GLIOMA, and brainstem glioma, among others.
mTOR Kinase Inhibitor AZD8055 is an inhibitor of the mammalian target of rapamycin (mTOR) with potential antineoplastic activity. mTOR kinase inhibitor AZD8055 inhibits the serine/threonine kinase activity of mTOR, resulting in decreased expression of mRNAs necessary for cell cycle progression, which may induce cell cycle arrest and tumor cell apoptosis. mTOR phosphorylates transcription factors, such as S6K1 and 4E-BP1, which stimulate protein synthesis and regulate cell growth, proliferation, motility, and survival.
AZD8055
CAS No.: 1009298-09-2
VCID: VC0548349
Molecular Formula: C25H31N5O4
Molecular Weight: 465.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description |
AZD8055 is a potent, selective, and orally bioavailable mammalian target of rapamycin (mTOR) kinase inhibitor. It is primarily used in research for its potential antineoplastic activity, targeting both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2) . This dual inhibition is significant because it prevents the feedback activation of AKT, a common issue with rapalogues, which are drugs that target only mTORC1 . Mechanism of ActionAZD8055 acts as an ATP-competitive inhibitor of mTOR, with an IC50 value of 0.8 nM. It is highly selective for mTOR over PI3K isoforms and exhibits no activity against a panel of 260 kinases at concentrations up to 10 µM . By inhibiting mTOR, AZD8055 decreases the expression of mRNAs necessary for cell cycle progression, leading to cell cycle arrest and apoptosis in tumor cells . Research FindingsAZD8055 has been studied in various clinical trials for its efficacy in treating cancers, including solid tumors, lymphomas, malignant glioma, and brainstem glioma . In a phase I trial, AZD8055 was tested in patients with advanced solid tumors to assess its safety, pharmacokinetics, and preliminary efficacy. The maximum tolerated dose was found to be 90 mg twice daily, with dose-limiting toxicities including elevated transaminases . In Vitro and In Vivo StudiesIn vitro studies using the Pediatric Preclinical Testing Program (PPTP) cell line panel showed that AZD8055 potently inhibited cell proliferation with median IC50 values of 24.7 nM and 31.7 nM for relative and absolute IC50, respectively . In vivo, AZD8055 induced significant differences in event-free survival (EFS) distribution compared to controls in 64% of evaluable solid tumor xenografts . Clinical Trials and SafetyAZD8055 has been evaluated in clinical trials for its safety and efficacy. The first-in-man study involved patients with advanced solid tumors, where AZD8055 was administered in ascending doses to determine the maximum tolerated dose . Common adverse effects included elevated liver enzymes, which were dose-limiting at higher concentrations . Dose Escalation and Tolerability
|
||||||||||||||||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1009298-09-2 | ||||||||||||||||||||||||||||||||
Product Name | AZD8055 | ||||||||||||||||||||||||||||||||
Molecular Formula | C25H31N5O4 | ||||||||||||||||||||||||||||||||
Molecular Weight | 465.5 g/mol | ||||||||||||||||||||||||||||||||
IUPAC Name | [5-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methanol | ||||||||||||||||||||||||||||||||
Standard InChI | InChI=1S/C25H31N5O4/c1-16-14-33-10-8-29(16)24-20-5-6-21(18-4-7-22(32-3)19(12-18)13-31)26-23(20)27-25(28-24)30-9-11-34-15-17(30)2/h4-7,12,16-17,31H,8-11,13-15H2,1-3H3/t16-,17-/m0/s1 | ||||||||||||||||||||||||||||||||
Standard InChIKey | KVLFRAWTRWDEDF-IRXDYDNUSA-N | ||||||||||||||||||||||||||||||||
Isomeric SMILES | C[C@H]1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=C(C=C4)OC)CO)N5CCOC[C@@H]5C | ||||||||||||||||||||||||||||||||
SMILES | CC1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=C(C=C4)OC)CO)N5CCOCC5C | ||||||||||||||||||||||||||||||||
Canonical SMILES | CC1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=C(C=C4)OC)CO)N5CCOCC5C | ||||||||||||||||||||||||||||||||
Appearance | Yellow solid powder | ||||||||||||||||||||||||||||||||
Purity | >98% (or refer to the Certificate of Analysis) | ||||||||||||||||||||||||||||||||
Shelf Life | >5 years if stored properly | ||||||||||||||||||||||||||||||||
Solubility | Soluble in DMSO, not in water | ||||||||||||||||||||||||||||||||
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). | ||||||||||||||||||||||||||||||||
Synonyms | (5-(2,4-bis((3S)-3-methylmorpholin-4-yl)pyrido(2,3-d)pyrimidin-7-yl)-2-methoxyphenyl)methanol AZD8055 |
||||||||||||||||||||||||||||||||
Reference | 1: Holt SV, Logie A, Davies BR, Alferez D, Runswick S, Fenton S, Chresta CM, Gu Y, Zhang J, Wu YL, Wilkinson RW, Guichard S, Smith PD. Enhanced apoptosis and tumor growth suppression elicited by combination of MEK and mTOR kinase inhibitors. Cancer Res. 2012 Jan 23. [Epub ahead of print] PubMed PMID: 22271687. 2: Zhang W, Khatibi NH, Yamaguchi-Okada M, Yan J, Chen C, Hu Q, Meng H, Han H, Liu S, Zhou C. Mammalian target of rapamycin (mTOR) inhibition reduces cerebral vasospasm following a subarachnoid hemorrhage injury in canines. Exp Neurol. 2011 Dec 8. [Epub ahead of print] PubMed PMID: 22177999. 3: Willems L, Chapuis N, Puissant A, Maciel TT, Green AS, Jacque N, Vignon C, Park S, Guichard S, Herault O, Fricot A, Hermine O, Moura IC, Auberger P, Ifrah N, Dreyfus F, Bonnet D, Lacombe C, Mayeux P, Bouscary D, Tamburini J. The dual mTORC1 and mTORC2 inhibitor AZD8055 has anti-tumor activity in acute myeloid leukemia. Leukemia. 2011 Dec 6. doi: 10.1038/leu.2011.339. [Epub ahead of print] PubMed PMID: 22143671. 4: Huang S, Yang ZJ, Yu C, Sinicrope FA. Inhibition of mTOR kinase by AZD8055 can antagonize chemotherapy-induced cell death through autophagy induction and down-regulation of p62/sequestosome 1. J Biol Chem. 2011 Nov 18;286(46):40002-12. Epub 2011 Sep 23. PubMed PMID: 21949121; PubMed Central PMCID: PMC3220585. 5: Shao H, Gao C, Tang H, Zhang H, Roberts LR, Hylander BL, Repasky EA, Ma WW, Qiu J, Adjei AA, Dy GK, Yu C. Dual targeting of mTORC1/C2 complexes enhances histone deacetylase inhibitor-mediated anti-tumor efficacy in primary HCC cancer in vitro and in vivo. J Hepatol. 2012 Jan;56(1):176-83. Epub 2011 Aug 9. PubMed PMID: 21835141. 6: Shi H, Kong X, Ribas A, Lo RS. Combinatorial treatments that overcome PDGFRβ-driven resistance of melanoma cells to V600EB-RAF inhibition. Cancer Res. 2011 Aug 1;71(15):5067-74. PubMed PMID: 21803746; PubMed Central PMCID: PMC3149831. 7: Jiang Q, Weiss JM, Back T, Chan T, Ortaldo JR, Guichard S, Wiltrout RH. mTOR kinase inhibitor AZD8055 enhances the immunotherapeutic activity of an agonist CD40 antibody in cancer treatment. Cancer Res. 2011 Jun 15;71(12):4074-84. Epub 2011 May 3. PubMed PMID: 21540234; PubMed Central PMCID: PMC3116937. 8: Marshall G, Howard Z, Dry J, Fenton S, Heathcote D, Gray N, Keen H, Logie A, Holt S, Smith P, Guichard SM. Benefits of mTOR kinase targeting in oncology: pre-clinical evidence with AZD8055. Biochem Soc Trans. 2011 Apr;39(2):456-9. Review. PubMed PMID: 21428919. 9: GarcÃa-MartÃnez JM, Wullschleger S, Preston G, Guichard S, Fleming S, Alessi DR, Duce SL. Effect of PI3K- and mTOR-specific inhibitors on spontaneous B-cell follicular lymphomas in PTEN/LKB1-deficient mice. Br J Cancer. 2011 Mar 29;104(7):1116-25. Epub 2011 Mar 15. PubMed PMID: 21407213; PubMed Central PMCID: PMC3068512. 10: Houghton PJ, Gorlick R, Kolb EA, Lock R, Carol H, Morton CL, Keir ST, Reynolds CP, Kang MH, Phelps D, Maris JM, Billups C, Smith MA. Initial testing (stage 1) of the mTOR kinase inhibitor AZD8055 by the pediatric preclinical testing program. Pediatr Blood Cancer. 2012 Feb;58(2):191-9. doi: 10.1002/pbc.22935. Epub 2011 Feb 18. PubMed PMID: 21337679. | ||||||||||||||||||||||||||||||||
PubChem Compound | 25262965 | ||||||||||||||||||||||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume